Subnanomolar CXCR4 Binding vs. AMD3100
WZ811 demonstrates subnanomolar competitive binding to CXCR4 with an EC50 of 0.3 nM in an affinity binding assay that measures displacement of the ligand-mimicking CXCR4 antagonist TN14003 [1]. This value places WZ811 among the highest-potency small-molecule CXCR4 antagonists reported in the peer-reviewed literature. In the same publication series, the lead compound 15 showed markedly lower potency, and the template design was based on AMD3100 (plerixafor), which has a reported binding IC50 of approximately 44–100 nM in comparable CXCR4 binding assays depending on the experimental system .
| Evidence Dimension | CXCR4 competitive binding affinity (displacement of labeled ligand) |
|---|---|
| Target Compound Data | EC50 = 0.3 nM |
| Comparator Or Baseline | AMD3100 (plerixafor): IC50 ≈ 44–100 nM for CXCR4 binding |
| Quantified Difference | WZ811 exhibits approximately 147-fold to 333-fold higher binding potency than AMD3100 |
| Conditions | Affinity binding assay using TN14003 as ligand-mimicking CXCR4 antagonist; MDA-MB-231 cells |
Why This Matters
The >100-fold difference in binding potency directly impacts experimental dose selection and may translate to lower required concentrations in cell-based and in vivo assays, reducing off-target exposure.
- [1] Zhan W, Liang Z, Zhu A, Kurtkaya S, Shim H, Snyder JP, Liotta DC. Discovery of small molecule CXCR4 antagonists. J Med Chem. 2007;50(23):5655-5664. View Source
